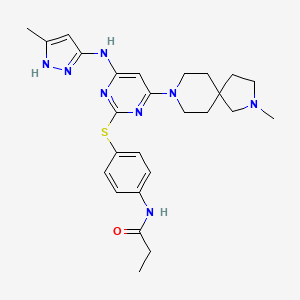
Aminopyrimidine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopyrimidine derivative 1 is a compound belonging to the class of aminopyrimidines, which are heterocyclic aromatic organic compounds containing a pyrimidine ring substituted with an amino group. These compounds have garnered significant attention due to their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopyrimidine derivative 1 can be synthesized through various methods. One common approach involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst. The reaction is typically carried out at 80–90°C and monitored by thin-layer chromatography using hexane and ethyl acetate as the solvent system .
Another method involves the Grignard reaction of alkyl- or arylmagnesium bromides with pyrimidine aldehydes, followed by oxidation of the resulting alcohols to the target aminopyrimidine ketones .
Industrial Production Methods
Industrial production of aminopyrimidine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Aminopyrimidine derivative 1 undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and other electrophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aminopyrimidines, while oxidation and reduction reactions can produce corresponding oxides and reduced forms, respectively .
Scientific Research Applications
Aminopyrimidine derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aminopyrimidine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as β-glucuronidase, by binding to their active sites and preventing substrate binding . Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Aminopyrimidine derivative 1 can be compared with other similar compounds, such as:
2-Aminopyrimidine: Known for its antimicrobial properties.
4-Aminopyrimidine: Used as a potassium channel blocker in the treatment of multiple sclerosis.
6-Aminopyrimidine: Explored for its potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other aminopyrimidine derivatives .
Properties
Molecular Formula |
C26H34N8OS |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-[4-[4-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]propanamide |
InChI |
InChI=1S/C26H34N8OS/c1-4-24(35)27-19-5-7-20(8-6-19)36-25-29-21(28-22-15-18(2)31-32-22)16-23(30-25)34-13-10-26(11-14-34)9-12-33(3)17-26/h5-8,15-16H,4,9-14,17H2,1-3H3,(H,27,35)(H2,28,29,30,31,32) |
InChI Key |
ODMCGDLIMBCHLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)SC2=NC(=CC(=N2)N3CCC4(CCN(C4)C)CC3)NC5=NNC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10832779.png)
![3-(6-Allyloxy-2-naphthyl)-1-(4-piperidylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10832794.png)
![2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid](/img/structure/B10832810.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-methyl-3-phenylbenzamide](/img/structure/B10832817.png)
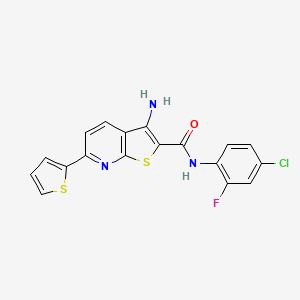
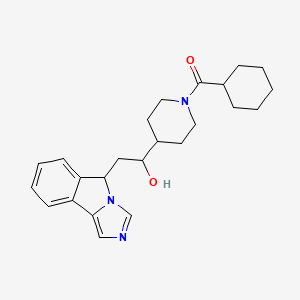
![3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B10832832.png)
![N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide](/img/structure/B10832840.png)
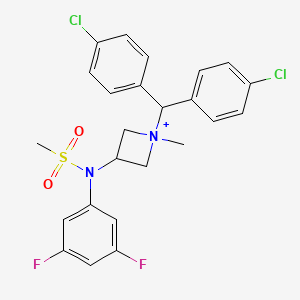
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)
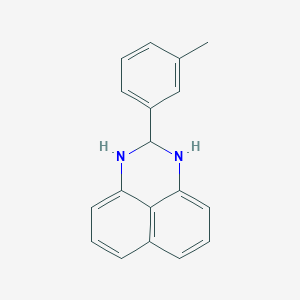
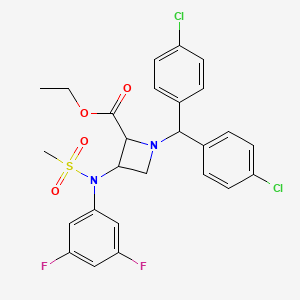
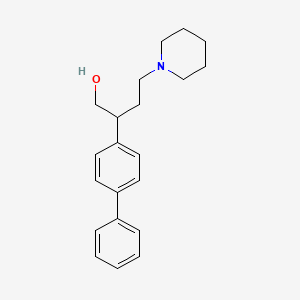
![N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)
